![molecular formula C26H25N3O6 B1671038 1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate CAS No. 752216-12-9](/img/structure/B1671038.png)
1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
Übersicht
Beschreibung
EBOV-IN-C31 is a novel PP1-targeting Ebola Virus (EBOV) inhibitor with improved pharmacological properties.
Biologische Aktivität
1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The compound is characterized by a unique cyclopenta[b]quinoline core, which is known for various biological activities. The presence of a carbamoylamino group and a dimethoxyphenyl substituent enhances its structural diversity and potential reactivity.
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, quinoline-based compounds have shown effectiveness against various strains of bacteria and fungi. In a study evaluating substituted quinoline derivatives, certain compounds demonstrated superior activity against mycobacterial species compared to traditional antibiotics like isoniazid and pyrazinamide .
Table 1: Antimicrobial Activity of Quinoline Derivatives
Compound Name | Target Organism | Activity (IC50) |
---|---|---|
N-Cycloheptylquinoline-2-carboxamide | Mycobacterium tuberculosis | < 10 µM |
N-(2-Hydroxyphenyl)quinoline-2-carboxamide | Mycobacterium kansasii | 16.3 µmol/L |
N-benzyl-2-naphthamide | Mycobacterium avium paratuberculosis | 7.5 µmol/L |
The compound's specific activity against mycobacterial strains suggests it could be a candidate for further development in treating tuberculosis.
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some studies indicate that quinoline-based compounds can inhibit protein kinases or induce apoptosis in cancer cells .
Table 2: Anticancer Activity of Quinoline Derivatives
Compound Name | Cancer Type | Mechanism of Action | Reference |
---|---|---|---|
Compound A | Breast Cancer | Apoptosis induction | |
Compound B | Leukemia | Protein kinase inhibition |
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, the compound may exhibit additional pharmacological effects. For instance, studies on similar quinoline derivatives have shown potential in modulating inflammatory responses and serving as cannabinoid receptor ligands .
Table 3: Other Biological Activities
Activity Type | Description |
---|---|
Anti-inflammatory | Modulation of inflammatory pathways |
Cannabinoid activity | Agonist activity at CB2 receptors |
Case Studies
A notable case study involved the synthesis and evaluation of various quinoline derivatives, including the subject compound. The study reported that certain modifications to the quinoline structure significantly enhanced biological activity while reducing toxicity to human cell lines .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound may exhibit several pharmacological properties, including:
Antioxidant Activity
Studies have demonstrated that compounds with similar structures possess significant antioxidant capabilities. The ability to scavenge free radicals can be crucial for developing treatments aimed at oxidative stress-related conditions. For instance, compounds derived from natural sources have shown promising results in DPPH radical scavenging assays, indicating potential applications in preventing cellular damage due to oxidative stress .
Cytotoxic Effects
Cytotoxicity studies reveal that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, certain phenolic compounds related to this structure have exhibited cytotoxic effects against HeLa (cervical cancer) and U251 (glioblastoma) cells. The half-maximal inhibitory concentration (IC50) values suggest that these compounds could be further developed into anticancer agents .
Anti-Metastatic Properties
Research has highlighted the anti-metastatic potential of phenolic compounds similar to 1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate. These compounds can induce apoptosis and inhibit cell migration, making them candidates for therapeutic strategies against metastatic cancer .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
Eigenschaften
IUPAC Name |
[1-(carbamoylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O6/c1-14(24(30)29-26(27)32)35-25(31)22-17-6-4-5-7-19(17)28-23-16(9-10-18(22)23)12-15-8-11-20(33-2)21(13-15)34-3/h4-8,11-14H,9-10H2,1-3H3,(H3,27,29,30,32)/b16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYKCOLUSSILBE-FOWTUZBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)N)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NC(=O)N)OC(=O)C1=C2CC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.